(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate
Description
The compound "(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate" features a carbamate backbone linked to a pyridinyl group and a 2,5-dioxopyrrolidin-1-yl (succinimidyl) moiety via an ethoxyethyl spacer. The pyridinyl group enhances target-binding specificity in biological systems, while the succinimidyl group facilitates amine-reactive conjugation, commonly used in bioconjugation or prodrug strategies . The ethoxyethyl chain balances hydrophilicity and steric bulk, influencing solubility and pharmacokinetics.
Properties
IUPAC Name |
pyridin-2-ylmethyl N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c19-13-4-5-14(20)18(13)8-10-22-9-7-17-15(21)23-11-12-3-1-2-6-16-12/h1-3,6H,4-5,7-11H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWGQPFHEZHHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)OCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Carbamate Coupling via Chloroformate Intermediate
This method, adapted from CN106032356A, involves two main steps:
Step 1: Synthesis of 3-(tert-Butoxycarbonyl-methylamino)acetoxymethyl-2-picolinamine
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Reagents : 2-(N-Methylamino)-3-hydroxymethylpyridine, Boc-sarcosine, EDCI, dimethylaminopyridine
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Conditions :
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Solvent: Dichloromethane
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Temperature: -10°C → room temperature
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Time: 2 hours
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The reaction exploits EDCI-mediated coupling under cryogenic conditions to minimize side reactions. Boc protection ensures amine group stability during subsequent steps.
Step 2: Reaction with 1-Chloroethyl Chloroformate
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Reagents : 1-Chloroethyl chloroformate, DIPEA
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Conditions :
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Solvent: Dichloromethane
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Temperature: 40°C
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Time: 2 hours
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The carbamate linkage forms via nucleophilic attack of the amine on the chloroformate. DIPEA acts as both base and catalyst.
Method 2: Urea Intermediate Approach
Based on PMC10142796, this alternative route utilizes urea formation:
Key Reaction Sequence:
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Methyl 6-Aminopicolinate → Methyl 6-(3,3-Dimethylureido)picolinate
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Cyclocondensation to form the pyrimidinone core
Comparative Analysis of Synthetic Methods
Method 1 demonstrates superior scalability due to its straightforward purification steps, while Method 2 offers better functional group tolerance for structural analogs.
Critical Reaction Parameters
Temperature Control
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Anticancer Activity
- Research indicates that compounds similar to (pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate exhibit significant anticancer properties. A study highlighted that derivatives of pyridine and dioxopyrrolidine have been synthesized and evaluated for their effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation .
- Antimicrobial Properties
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Neuroprotective Effects
- Preliminary research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier is particularly noteworthy, allowing it to exert effects on central nervous system targets .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions:
Case Studies
- Case Study: Anticancer Efficacy
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Case Study: Antimicrobial Activity
- In another investigation, researchers tested the antimicrobial efficacy of several pyridine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that the compound demonstrated significant inhibition zones, suggesting its potential as a lead compound in antibiotic development .
- Case Study: Neuroprotection
Mechanism of Action
The mechanism of action of (pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Carbamates with Dioxopyrrolidinyl Groups
Example : tert-Butyl {2-[2-(2-{3-[(2,5-dioxopyrrolidin-1-yl)oxy]-3-oxopropoxy}ethoxy)ethoxy]ethyl}carbamate ()
- Structural Differences : Contains an additional 3-oxopropoxy spacer and a tert-butyl protecting group.
- The tert-butyl group serves as a temporary protective moiety during synthesis, whereas the pyridinyl group in the target compound confers permanent bioactivity .
- Reactivity : Both compounds utilize the dioxopyrrolidinyl group for amine conjugation, but the tert-butyl derivative requires deprotection for activation, making the target compound more directly reactive .
Data Comparison
PEGylated Carbamates
Example : Fmoc-NH-PEG(3)-N3 (RL-4380, )
- Structural Differences : Features a PEG3 (triethylene glycol) chain and an azide terminal group instead of the dioxopyrrolidinyl and pyridinyl groups.
- Functional Implications: The PEG3 chain significantly enhances solubility and reduces immunogenicity, making it ideal for therapeutic protein modification. In contrast, the target compound’s shorter ethoxyethyl spacer prioritizes membrane permeability over prolonged circulation .
Data Comparison
Succinimidyl Ester Derivatives
Example: 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate ()
- Structural Differences: Contains dual dioxopyrrolidinyl groups and a propanoate linker.
- Functional Implications : The dual succinimidyl esters enhance crosslinking efficiency but increase hydrophobicity. The target compound’s single succinimidyl group reduces aggregation risks while maintaining conjugation utility .
- Applications : The compound is used for protein crosslinking, whereas the target compound’s pyridinyl group suggests targeted delivery (e.g., enzyme inhibition).
Data Comparison
Tert-Butyl Carbamate Intermediates
Example: tert-Butyl N-[2-[2-[2,3-difluoro-4-(...)phenoxy]ethoxy]ethyl]carbamate (–5)
- Structural Differences : Complex aryl substituents and tert-butyl protection.
- Functional Implications : These intermediates are used in multistep syntheses (e.g., kinase inhibitors), where the tert-butyl group is later removed. The target compound’s lack of protection simplifies its use in final-stage conjugation .
Q & A
Q. Can the dioxopyrrolidinyl moiety act as a prodrug trigger for targeted delivery?
- Methodology : Evaluate pH-dependent ring-opening kinetics (e.g., in tumor microenvironments). Conjugate the carbamate to a targeting peptide and measure release of active metabolites (e.g., pyridine-methanol) in cellulo via fluorescence assays .
Ethical and Analytical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
